molecular formula C10H17NO B094449 Benzyltrimethylammonium hydroxide CAS No. 100-85-6

Benzyltrimethylammonium hydroxide

Cat. No. B094449
Key on ui cas rn: 100-85-6
M. Wt: 167.25 g/mol
InChI Key: NDKBVBUGCNGSJJ-UHFFFAOYSA-M
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Patent
US04148788

Procedure details

H-Ser(Bzl)-OH (18.6 g, 95.4 mmol) was dissolved in 45 ml of Triton B (40% methanolic solution of Trimethylbenzylammonium Hydroxide), evaporated to dryness and the residue re-evaporated twice with DMF (250 ml each). The oily residue was taken up in DMF (250 ml) and stirred with Ac-OSu (16.5 g, 95.4 mmol) for 5 hr. A few ml (~5 ml) of NMM was added to bring the reaction to slightly basic conditions during this period of time. Acetic acid (~5 ml) was then added and the solvents removed by evaporation, leaving an oily residue which was partitioned between 5% HOAc and EtOAc. The aqueous layer was extracted once more with EtOAc and the combined EtOAc solution washed twice with small volumes of H2O, dried over Na2SO4, and evaporated to approximately 300 ml (1/3 of original volume). Crystalline product formed immediately when DCHA was added to a slightly basic condition (~35 ml). The crude material (32.5 g, mp 135°- 145°) was recrystallized from EtOH (150 ml) and ether (900 ml):
Quantity
18.6 g
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C@H](C(O)=O)COC[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-].C[N+](C)(C)C[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(O[N:31]1C(=O)CCC1=O)(C)=O.CN1CCOCC1>C(O)(=O)C>[CH2:22]1[CH2:23][CH2:24][CH:19]([NH:31][CH:6]2[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2)[CH2:20][CH2:21]1 |f:1.2|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
N[C@@H](COCC1=CC=CC=C1)C(=O)O
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C[N+](CC1=CC=CC=C1)(C)C
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
C(=O)(C)ON1C(=O)CCC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue re-evaporated twice with DMF (250 ml each)
CUSTOM
Type
CUSTOM
Details
the reaction to slightly basic conditions during this period of time
CUSTOM
Type
CUSTOM
Details
the solvents removed by evaporation
CUSTOM
Type
CUSTOM
Details
leaving an oily residue which
CUSTOM
Type
CUSTOM
Details
was partitioned between 5% HOAc and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once more with EtOAc
WASH
Type
WASH
Details
the combined EtOAc solution washed twice with small volumes of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to approximately 300 ml (1/3 of original volume)

Outcomes

Product
Name
Type
product
Smiles
C1CCC(CC1)NC2CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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